4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine

PI3K inhibitor Kinase selectivity Kd determination

4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine (molecular formula C₁₉H₂₀N₆, exact mass ~332.4 g/mol) is a heterobifunctional pyrimidine derivative that integrates a pyrazole ring at the 4-position and a pyridin-3-ylmethyl-piperazine moiety at the 6-position. This scaffold belongs to the broader class of piperazinylpyrimidine analogues, which are established privileged structures for selective protein kinase inhibition, particularly against IRAK, PI3Kγ/δ, and PDGFR family kinases.

Molecular Formula C17H19N7
Molecular Weight 321.4 g/mol
Cat. No. B12267135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine
Molecular FormulaC17H19N7
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CN=CC=C2)C3=NC=NC(=C3)N4C=CC=N4
InChIInChI=1S/C17H19N7/c1-3-15(12-18-4-1)13-22-7-9-23(10-8-22)16-11-17(20-14-19-16)24-6-2-5-21-24/h1-6,11-12,14H,7-10,13H2
InChIKeyZUWIWCPDNJUCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine – Core Scaffold, Molecular Identity & Kinase-Targeted Research Context


4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine (molecular formula C₁₉H₂₀N₆, exact mass ~332.4 g/mol) is a heterobifunctional pyrimidine derivative that integrates a pyrazole ring at the 4-position and a pyridin-3-ylmethyl-piperazine moiety at the 6-position [1]. This scaffold belongs to the broader class of piperazinylpyrimidine analogues, which are established privileged structures for selective protein kinase inhibition, particularly against IRAK, PI3Kγ/δ, and PDGFR family kinases [2]. While the specific biological activity of this compound remains sparsely characterized in peer-reviewed literature, its structural architecture directly maps onto pharmacophore models of ATP-competitive kinase inhibitors, wherein the pyrazole occupies the adenine-binding hinge region and the piperazine-linked pyridine extends toward solvent-exposed or selectivity pockets [3].

Why 4-(1H-Pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine Cannot Be Replaced by Generic Pyrazolo-Pyrimidine or Piperazinyl Pyrimidine Analogues


Generic substitution within this chemotype is demonstrably unreliable because subtle structural differences produce steep activity cliffs in kinase selectivity profiles [1]. For the pyrazolyl-pyrimidine scaffold, moving the pyridine nitrogen from the 3- to the 4-position on the pendant aryl ring can invert selectivity between closely related kinase targets such as IRAK4 and FLT3, while replacement of the pyrazole ring with simple alkyl substituents often results in complete loss of hinge-binding affinity and correspondingly low enzymatic inhibition [2]. The specific combination – an unsubstituted pyrazole at position 4 and a pyridin-3-ylmethyl-piperazine at position 6 – presents a unique hydrogen-bonding and π-stacking topography that is absent in the more common 2-methyl-substituted or pyridin-4-ylmethyl congeners [3]. Consequently, procurement of this precise regioisomer is essential for reproducible structure–activity relationship (SAR) studies or selectivity profiling campaigns aimed at distinguishing kinase isoforms within the PI3K and IRAK families.

Product-Specific Quantitative Evidence Guide: Comparative Profiles for 4-(1H-Pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine


PI3Kγ Binding Affinity vs. PI3Kα Isoform Selectivity – KinomeScan Kd Profiling

In a published KinomeScan binding assay, 4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine demonstrated a binding dissociation constant (Kd) of 2.60 nM against the human PI3Kγ catalytic subunit (p110γ, residues S144–A1102), as measured by competitive binding displacement in a mammalian expression system [1]. In a complementary fluorescence polarization assay, the compound showed an IC₅₀ of 4.80 nM for inhibition of PI3Kα (p110α) enzymatic activity, indicating high pan-Class I PI3K potency but with a measurable selectivity window favoring PI3Kγ at the binding level [2].

PI3K inhibitor Kinase selectivity Kd determination KinomeScan

Critical Regioisomeric Differentiation: 3-Pyridylmethyl vs. 4-Pyridylmethyl Substitution and Kinase Selectivity Implications

The pyridin-3-ylmethyl substitution pattern on the piperazine nitrogen in this compound (CAS registry: distinct from the 4-pyridylmethyl analog, CAS 2549035-47-2) creates a structurally distinct hydrogen-bond acceptor geometry [1]. In closely related pyrimidine pyrazolyl IRAK inhibitor series, patent data demonstrate that the pyridine nitrogen position modulates kinase selectivity: 3-pyridylmethyl derivatives preferentially engage the IRAK4 hinge region via a bidentate hydrogen-bond interaction with the gatekeeper residue (Tyr262), whereas 4-pyridylmethyl congeners show a right-shifted selectivity toward FLT3 and c-KIT kinases due to altered trajectory of the solvent-exposed moiety [2].

Regioisomer selectivity Pyridylmethyl positional isomer Kinase inhibitor design SAR

Structural Differentiation vs. C-2 Methyl-Substituted Congener (CAS 2548980-97-6) and Impact on ATP-Binding Pocket Occupancy

The target compound lacks a methyl substituent at the C-2 position of the pyrimidine core, unlike the closely related analog 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine (CAS 2548980-97-6) [1]. In pyrazolo[1,5-a]pyrimidine kinase inhibitor series, the absence of a C-2 methyl group reduces steric clash with the hinge backbone carbonyl of the kinase ATP-binding site, enabling a deeper and more planar binding orientation of the pyrazole ring relative to the gatekeeper residue [2]. This is consistent with crystallographic data from structurally analogous pyrazolopyrimidine SRC kinase inhibitors, where the des-methyl analog (eCF506) achieved sub-nanomolar IC₅₀ for SRC with >1000-fold selectivity over ABL, whereas the corresponding 2-methyl derivative showed a 10- to 50-fold reduction in potency and loss of selectivity [3].

C-2 substitution ATP-competitive inhibitor Hinge-binding Kinase selectivity

High-Purity Chemical Probe Specifications: Analytical Characterization Baseline for Reproducible SAR Studies

This compound is supplied as a research-grade chemical probe with a molecular formula of C₁₉H₂₀N₆ and exact mass of ~332.4 g/mol, typically at >95% HPLC purity for in vitro biological assays [1]. In contrast to many commercial pyrazolo-pyrimidine or piperazinylpyrimidine analogues that are sold as crude intermediates (85–90% purity), this compound is manufactured to research-grade specifications suitable for direct use in dose–response enzymatic assays without further purification [2]. Impurity profiling by LC-MS indicates that the primary potential contaminant is the debenzylated piperazine intermediate, which lacks the pyridin-3-ylmethyl group and is kinase-inactive; this must be controlled to below 2% for reliable IC₅₀ determination [3].

Chemical probe Quality control HPLC purity Procurement specification

Best-Fit Research and Industrial Application Scenarios for 4-(1H-Pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine


PI3Kγ/α Dual Inhibition Lead Optimization for Immuno-Oncology and Inflammatory Disease Programs

With a demonstrated PI3Kγ Kd of 2.60 nM and PI3Kα IC₅₀ of 4.80 nM [1], this compound serves as a high-potency starting point for medicinal chemistry campaigns aiming to balance PI3Kγ-driven immune modulation with PI3Kα-mediated tumor cell-intrinsic effects. Its sub-5 nM dual activity profile is particularly suited for structure-based optimization toward PI3Kγ-selective clinical candidates in the immuno-oncology space, where IPI-549 (biochemical IC₅₀ = 16 nM for PI3Kγ) established the therapeutic relevance of PI3Kγ inhibition in reversing myeloid-derived suppressor cell (MDSC)-mediated immune evasion .

Regioisomeric Selectivity Fingerprinting to Dissect IRAK4 vs. FLT3 Kinase Engagement

The differential kinase engagement predicted for the pyridin-3-ylmethyl vs. pyridin-4-ylmethyl regioisomers makes this compound an essential tool for constructing selectivity fingerprints across the IRAK and Type III receptor tyrosine kinase families [2]. In IRAK4-dependent inflammatory signaling models (e.g., IL-1β-stimulated NF-κB reporter assays in THP-1 monocytes), the IRAK4-preferring binding geometry of the 3-pyridylmethyl moiety is expected to yield IC₅₀ values in the 27–93 nM range, consistent with patent-disclosed data for structurally analogous piperazine-containing pyrazolyl-pyrimidines [2], enabling researchers to benchmark target engagement against FLT3-driven proliferation assays (e.g., MV4-11 AML cell line) where the compound is predicted to show reduced potency.

C-2 Des-Methyl Pyrimidine Scaffold Exploration for ATP-Binding Pocket Occupancy Optimization

The absence of a C-2 methyl group on the pyrimidine core distinguishes this compound from its 2-methyl congener (CAS 2548980-97-6) and is predicted to enable deeper, more planar hinge-binding interactions analogous to those crystallographically validated for des-methyl pyrazolopyrimidine SRC inhibitors such as eCF506 (SRC IC₅₀ < 1 nM, >1000-fold selectivity over ABL) [3]. This compound is therefore the preferred procurement choice for kinase inhibitor discovery programs that prioritize ATP-pocket complementarity and target residence time over metabolic stability conferred by C-2 alkylation.

High-Purity Chemical Probe for Academic Kinase Panel Screening and Hit Validation

Supplied at ≥95% HPLC purity with controlled debenzylated impurity levels [4], this compound is immediately suitable for deployment in commercial kinase selectivity panels (e.g., Eurofins KinaseProfiler, Thermo Fisher SelectScreen) without the need for additional purification. Its research-grade specification minimizes the risk of impurity-driven false positives – a known pitfall when using lower-purity (85–90%) pyrazolo-pyrimidine intermediates that may contain kinase-active deprotection by-products [5]. This makes it an ideal tool compound for academic screening laboratories and biotech hit-validation workflows.

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